(1S)-cyclohex-2-en-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

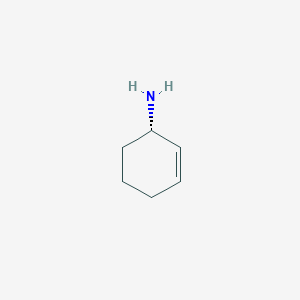

(1S)-Cyclohex-2-en-1-amine is an organic compound characterized by a cyclohexene ring with an amine group attached to the first carbon atom This compound is notable for its chiral center, which gives it specific stereochemical properties

准备方法

Synthetic Routes and Reaction Conditions: (1S)-Cyclohex-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of cyclohex-2-en-1-one using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the amination of cyclohex-2-en-1-ol using reagents like ammonia or amines under catalytic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of cyclohex-2-en-1-one in the presence of a chiral catalyst. This method ensures high yield and enantiomeric purity, making it suitable for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form cyclohex-2-en-1-imine or further to cyclohex-2-en-1-one.

Reduction: The compound can be reduced to cyclohexylamine using hydrogenation techniques.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Cyclohex-2-en-1-imine, cyclohex-2-en-1-one.

Reduction: Cyclohexylamine.

Substitution: Various substituted cyclohexenes depending on the reagent used.

科学研究应用

(1S)-Cyclohex-2-en-1-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Industry: Used in the production of polymers and materials with specific stereochemical properties.

作用机制

The mechanism of action of (1S)-cyclohex-2-en-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and engage in nucleophilic attacks, making it a versatile intermediate in chemical reactions. The pathways involved often include the formation of imine intermediates and subsequent transformations.

相似化合物的比较

Cyclohexylamine: Lacks the double bond present in (1S)-cyclohex-2-en-1-amine.

Cyclohex-2-en-1-ol: Contains a hydroxyl group instead of an amine group.

Cyclohex-2-en-1-one: Contains a carbonyl group instead of an amine group.

Uniqueness: this compound is unique due to its chiral center and the presence of both a double bond and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

生物活性

(1S)-cyclohex-2-en-1-amine, also known as 2-amino-cyclohexene, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H11N and features a cyclohexene ring with an amine functional group. Its structure can be represented as follows:

This compound is characterized by its unsaturation in the cyclohexene ring, which may contribute to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, particularly within the context of inflammation and cancer. It has been studied for its role as a CXCR2 antagonist , which is significant in inflammatory responses. The CXC chemokine receptor CXCR2 is involved in the recruitment of neutrophils to sites of inflammation, making it a critical target for therapeutic intervention in diseases like chronic obstructive pulmonary disease (COPD) and certain cancers .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted to understand how modifications to the cyclohexene structure influence its biological activity. Key findings from SAR studies include:

- Hydrophobic Interactions : The cyclohexenone moiety interacts with hydrophobic pockets in the CXCR2 receptor, enhancing binding affinity.

- Nitrogen Substituents : Variations in nitrogen substitution have shown to affect potency; specifically, modifications that maintain hydrogen bonding capabilities tend to enhance activity .

Cytotoxicity and Inflammation

Studies have demonstrated that this compound does not exhibit significant cytotoxicity at certain concentrations, suggesting its potential utility in treating inflammatory conditions without damaging healthy cells .

Antimicrobial Properties

In addition to its role as a CXCR2 antagonist, this compound has been evaluated for antimicrobial properties. Preliminary results indicate that it may possess activity against specific bacterial strains, although further research is needed to elucidate the mechanisms involved.

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

- Neutrophil Recruitment Inhibition : In murine models of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced neutrophil infiltration in bronchoalveolar lavage fluid, indicating its efficacy in modulating immune responses .

- Cancer Metastasis : In vitro studies have shown that this compound can inhibit CXCL8-mediated chemotaxis in cancer cell lines overexpressing CXCR2, suggesting a potential role in preventing metastasis .

Research Findings Summary Table

属性

IUPAC Name |

(1S)-cyclohex-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMGUSQXQEHGA-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=C[C@H](C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。